REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([OH:5])=O.C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.[CH3:48][N:49]([CH3:53])[CH2:50][CH2:51][NH2:52]>C(Cl)Cl>[Cl:1][CH2:2][C:3]([NH:52][CH2:51][CH2:50][N:49]([CH3:53])[CH3:48])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
214 mg
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
1.18 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
249 μL
|
Type
|
reactant
|
Smiles
|
CN(CCN)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at RT for 10-15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at RT for 1.5 h
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with H2O (3×)
|
Type
|
CUSTOM
|
Details
|
Organic layer was dried under Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
12.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NCCN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |